

Thermodynamic Properties of 2-Chloropyridine-3-sulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-chloropyridine-3-sulfonyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of **2-chloropyridine-3-sulfonyl chloride**. Due to a lack of extensive experimental data in publicly accessible literature, this document combines available computational data with established experimental and theoretical methodologies for determining the thermodynamic characteristics of organic compounds. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering insights into the molecule's physical chemistry and providing standardized protocols for potential future experimental validation.

Introduction

2-Chloropyridine-3-sulfonyl chloride ($C_5H_3Cl_2NO_2S$) is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, reaction optimization, and computational modeling of its behavior in various systems. This guide summarizes the currently available data and outlines the standard methodologies for the experimental determination and computational prediction of these essential parameters.

Physicochemical and Computational Data

While experimental thermodynamic data for **2-chloropyridine-3-sulfonyl chloride** is not readily available, several key physicochemical and computationally derived properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Computationally Derived Properties of **2-Chloropyridine-3-sulfonyl Chloride**

Property	Value	Source
Molecular Formula	C ₅ H ₃ Cl ₂ NO ₂ S	--INVALID-LINK--[1]
Molecular Weight	212.05 g/mol	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	47.03 Å ²	--INVALID-LINK--[1]
LogP	1.6625	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[1]
Hydrogen Bond Donors	0	--INVALID-LINK--[1]
Rotatable Bonds	1	--INVALID-LINK--[1]

Methodologies for Determining Thermodynamic Properties

In the absence of specific experimental data for **2-chloropyridine-3-sulfonyl chloride**, this section details the standard experimental and computational protocols used to determine the thermodynamic properties of solid organic compounds.

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion.

- Methodology: Bomb Calorimetry

- A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel container, known as a "bomb."
- The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded with high precision.
- The sample is ignited electrically.
- The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter.^[2]
- The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, SO₂, N₂).^[3] For sulfur-containing compounds, a rotating-bomb calorimeter is often required to ensure complete oxidation and dissolution of sulfur oxides.^[4]

The heat capacity of a solid organic compound can be measured using various calorimetric techniques.

- Methodology: Adiabatic Calorimetry
 - A known mass of the sample is placed in a sample holder within the calorimeter.
 - The sample is cooled to a low temperature (often close to absolute zero).
 - A known quantity of electrical energy is supplied to a heater in thermal contact with the sample, causing a small, incremental increase in temperature.

- The system is allowed to reach thermal equilibrium after each energy input, and the temperature rise is precisely measured.
- The heat capacity is calculated at each temperature as the ratio of the energy input to the temperature rise.
- This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

- Methodology: Differential Scanning Calorimetry (DSC)
 - A small, weighed sample and an inert reference material are placed in separate pans within the DSC instrument.
 - The instrument heats both the sample and the reference at a constant rate.
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - This differential heat flow is directly proportional to the heat capacity of the sample.[\[5\]](#)

The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.

- Methodology: Calorimetric Measurement from Low Temperature
 - The heat capacity (C_p) of the solid is measured as a function of temperature (T) from as low a temperature as possible (e.g., using an adiabatic calorimeter) up to the temperature of interest.
 - The absolute entropy at a given temperature is then calculated by integrating C_p/T from 0 K to that temperature.[\[6\]](#)
 - The integration also needs to account for the entropy changes associated with any phase transitions (e.g., solid-solid transitions, melting, vaporization) that occur within the temperature range.[\[6\]](#)

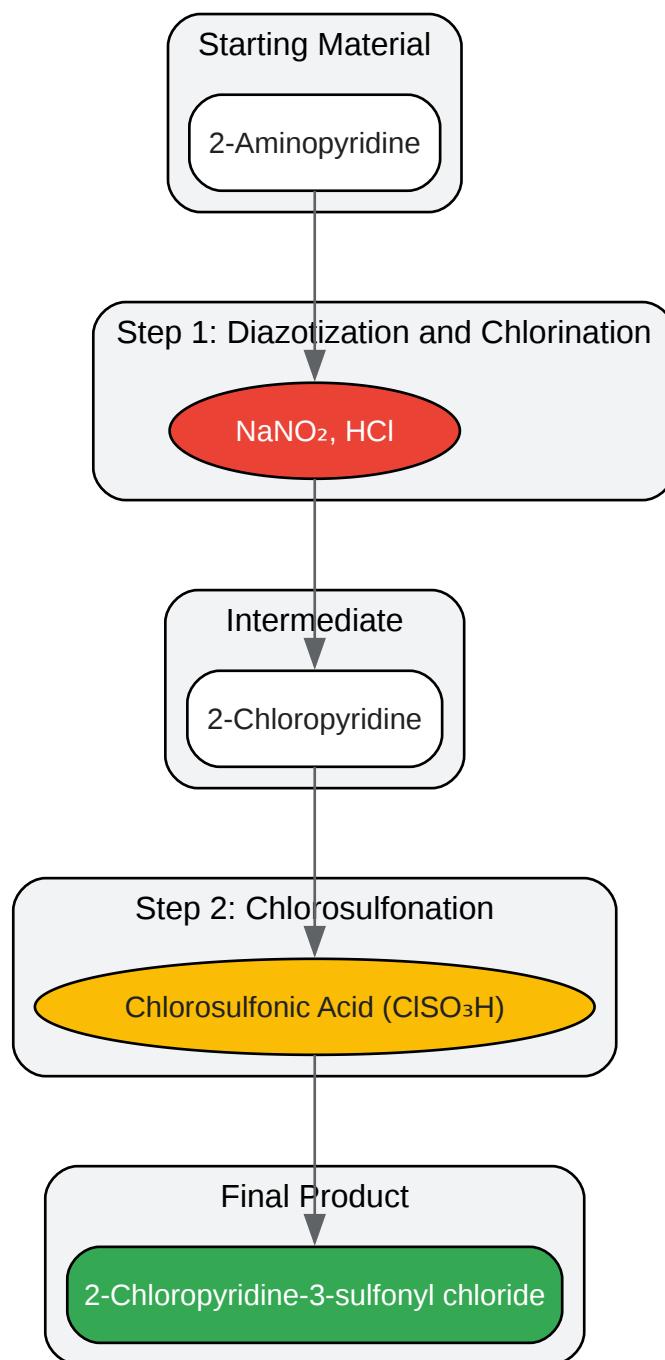
Computational Protocols

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules when experimental data is unavailable.

- Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
 - The three-dimensional structure of the **2-chloropyridine-3-sulfonyl chloride** molecule is first optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).
 - A frequency calculation is then performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule.
 - The translational, rotational, and vibrational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the molecular geometry and the vibrational frequencies using statistical mechanics principles.
 - The electronic energy from the quantum mechanical calculation is used to determine the enthalpy of formation, often through the use of isodesmic reactions or by employing empirical corrections.^[4] Ab initio methods can be used to calculate heat capacity and entropy with a reasonable degree of accuracy.^{[1][7]}

Potential Synthesis Workflow

While numerous methods exist for the synthesis of sulfonyl chlorides, a plausible route to **2-chloropyridine-3-sulfonyl chloride** can be conceptualized based on established chlorination and sulfonation reactions. The following diagram illustrates a potential synthetic pathway.



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Caption: A potential two-step synthesis of **2-chloropyridine-3-sulfonyl chloride**.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties of **2-chloropyridine-3-sulfonyl chloride**. It is evident that there is a significant gap in the experimental data for this compound. The provided computational data offers a preliminary understanding of its physicochemical nature. The detailed experimental and computational protocols outlined herein provide a roadmap for researchers to determine the enthalpy of formation, heat capacity, and entropy of this molecule, thereby enabling more precise and efficient utilization in drug development and chemical synthesis.

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